2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that features a unique structure combining a thieno[3,2-d]pyrimidine core with thiophene and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thiophene and phenylacetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved would depend on the exact nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide apart from similar compounds is its unique combination of functional groups and structural features. This allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is C23H25N3O3S2, with a molecular weight of approximately 455.6 g/mol. Its structure includes a thienopyrimidine core, which is known for its biological activity. The compound features multiple functional groups that may contribute to its pharmacological properties.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C23H25N3O3S2 |
Molecular Weight | 455.6 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of thienopyrimidine derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a related thienopyrimidine was shown to exhibit Minimum Inhibitory Concentrations (MIC) ranging from 6.3 µg/ml to 200 µg/ml against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
Antiviral Properties
Thienopyrimidine derivatives have also been investigated for their antiviral properties. Research indicates that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development. The mechanism of action appears to involve interference with viral nucleic acid synthesis .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored in various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival and growth .
Case Studies
- Antibacterial Study : A study conducted on thienopyrimidine derivatives demonstrated that modifications at specific positions significantly affected their antibacterial efficacy. For example, compounds with electron-withdrawing groups exhibited decreased activity against Gram-negative bacteria .
- Antiviral Screening : In a screening of several thienopyrimidines for antiviral activity, certain derivatives showed promising results against viral infections, suggesting their potential as therapeutic agents .
The biological activities of thienopyrimidine derivatives are attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thienopyrimidines act as enzyme inhibitors, disrupting metabolic pathways essential for microbial and cancer cell survival.
- Nucleic Acid Interaction : Some derivatives can bind to DNA or RNA, inhibiting replication and transcription processes critical for viral proliferation.
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h2-8,10,12-13H,9,11,14H2,1H3 |
InChI Key |
YRVUDSNDZJTOMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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